Coupling of protected amino acids: This method utilizes protecting groups on the reactive side chains of the amino acids before coupling. [, , ] This approach involves multiple steps:
Enzymatic synthesis: This method utilizes enzymes, specifically L-amino acid ligases, to catalyze the formation of the peptide bond between L-arginine and L-phenylalanine. [, ] This method, employing enzymes like RizA from Bacillus subtilis, offers high selectivity and can be coupled with ATP regeneration systems for cost-effectiveness.
Salt taste enhancement: This dipeptide, along with other L-arginyl dipeptides, has shown potential as a salt taste enhancer in food applications. [, ] This property could be beneficial in reducing sodium content in food products without compromising taste.
Antifungal activity: While not specifically studied for L-Arginyl-L-phenylalanine acetate salt, a structurally similar dipeptide, L-Arginyl-D-allo-threonyl-L-phenylalanine, exhibited antifungal activity against specific fungi like Paecilomyces varioti and Mucor miehei. [] This finding suggests a potential area of exploration for the dipeptide and its derivatives.
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